molecular formula C11H8ClFN4 B1414572 5-Amino-1-(2-chloro-4-fluorophenyl)-3-methyl-1H-pyrazole-4-carbonitrile CAS No. 1245087-14-2

5-Amino-1-(2-chloro-4-fluorophenyl)-3-methyl-1H-pyrazole-4-carbonitrile

Cat. No.: B1414572
CAS No.: 1245087-14-2
M. Wt: 250.66 g/mol
InChI Key: ICWGICYXUCWFND-UHFFFAOYSA-N
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Description

5-Amino-1-(2-chloro-4-fluorophenyl)-3-methyl-1H-pyrazole-4-carbonitrile is a synthetic organic compound that belongs to the pyrazole family This compound is characterized by the presence of an amino group, a chloro-fluorophenyl group, a methyl group, and a carbonitrile group attached to a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-1-(2-chloro-4-fluorophenyl)-3-methyl-1H-pyrazole-4-carbonitrile typically involves the reaction of 2-(p-tolylamino)acetohydrazide with ethoxymethylene malononitrile in ethanol under reflux conditions. The resulting intermediate is then treated with triethoxyorthoformate in acetic anhydride to afford the final product .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to ensure consistent product quality and yield.

Chemical Reactions Analysis

Types of Reactions

5-Amino-1-(2-chloro-4-fluorophenyl)-3-methyl-1H-pyrazole-4-carbonitrile can undergo various chemical reactions, including:

    Substitution Reactions: The amino group can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Cyclization Reactions: The pyrazole ring can participate in cyclization reactions to form fused ring systems.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Nucleophiles: For substitution reactions.

    Oxidizing Agents: Such as potassium permanganate for oxidation reactions.

    Reducing Agents: Such as sodium borohydride for reduction reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyrazole derivatives, while oxidation and reduction can lead to different oxidation states of the compound.

Scientific Research Applications

5-Amino-1-(2-chloro-4-fluorophenyl)-3-methyl-1H-pyrazole-4-carbonitrile has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-Amino-1-(2-chloro-4-fluorophenyl)-3-methyl-1H-pyrazole-4-carbonitrile involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact molecular pathways involved depend on the specific biological context and target.

Comparison with Similar Compounds

Similar Compounds

    5-Amino-1-(p-tolylglycyl)-1H-pyrazole-4-carbonitrile: Similar structure but with a p-tolylglycyl group instead of a chloro-fluorophenyl group.

    Pyrazolo[3,4-d]pyrimidine Derivatives: Compounds with a fused pyrimidine ring, showing different biological activities.

Uniqueness

5-Amino-1-(2-chloro-4-fluorophenyl)-3-methyl-1H-pyrazole-4-carbonitrile is unique due to the presence of both chloro and fluoro substituents on the phenyl ring, which can significantly influence its chemical reactivity and biological activity compared to other similar compounds .

Properties

IUPAC Name

5-amino-1-(2-chloro-4-fluorophenyl)-3-methylpyrazole-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8ClFN4/c1-6-8(5-14)11(15)17(16-6)10-3-2-7(13)4-9(10)12/h2-4H,15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICWGICYXUCWFND-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1C#N)N)C2=C(C=C(C=C2)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8ClFN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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